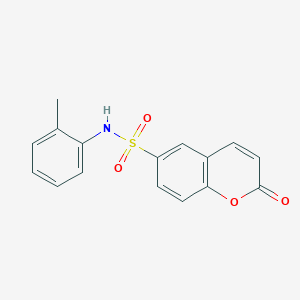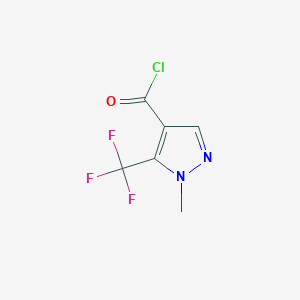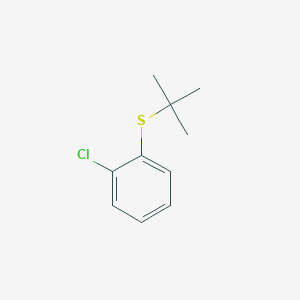![molecular formula C11H13N3O2 B3057758 N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide CAS No. 848052-88-0](/img/structure/B3057758.png)
N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity and is involved in a range of physiological processes, including anxiety, sleep, and muscle tone.
作用机制
N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide works by inhibiting the activity of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to a reduction in neuronal activity and a decrease in seizure activity. This compound has also been shown to increase the levels of GABA in the amygdala, a brain region involved in the regulation of anxiety, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. In addition to increasing GABA levels in the brain, this compound has been shown to increase the levels of other neurotransmitters, including dopamine and serotonin, which may contribute to its therapeutic effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
实验室实验的优点和局限性
N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, which allows for precise control over the levels of GABA in the brain. This compound is also relatively stable and can be administered orally, making it easy to use in animal studies. However, there are some limitations to the use of this compound in laboratory experiments. It has a relatively short half-life in the body, which may limit its effectiveness in some applications. Additionally, the effects of this compound may be influenced by factors such as age, sex, and genetic background, which may complicate its use in some studies.
未来方向
There are several potential future directions for research on N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide. One area of interest is the potential use of this compound in the treatment of addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, and there is interest in exploring its potential use in humans. Another area of interest is the potential use of this compound in the treatment of anxiety disorders. While preclinical studies have shown promising results, further research is needed to determine the safety and efficacy of this compound in humans. Finally, there is interest in developing new and more potent inhibitors of GABA transaminase based on the structure of this compound, which may have even greater therapeutic potential.
科学研究应用
N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and addiction. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in neuronal activity and a decrease in seizure activity. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders and to decrease drug-seeking behavior in animal models of addiction.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide involves the reaction of 4-nitroaniline with ethyl 4-chlorocyclopropanecarboxylate to form N-(4-nitrophenyl)cyclopropanecarboxamide, which is then reduced to N-(4-aminophenyl)cyclopropanecarboxamide. This intermediate is then reacted with hydroxylamine hydrochloride to form N-[4-(N'-hydroxyamidino)phenyl]cyclopropanecarboxamide, which is finally treated with cyanogen bromide to form the desired compound.", "Starting Materials": [ "4-nitroaniline", "ethyl 4-chlorocyclopropanecarboxylate", "hydroxylamine hydrochloride", "cyanogen bromide" ], "Reaction": [ "4-nitroaniline is reacted with ethyl 4-chlorocyclopropanecarboxylate in the presence of a base such as potassium carbonate to form N-(4-nitrophenyl)cyclopropanecarboxamide.", "N-(4-nitrophenyl)cyclopropanecarboxamide is reduced using a reducing agent such as hydrogen gas in the presence of a catalyst such as palladium on carbon to form N-(4-aminophenyl)cyclopropanecarboxamide.", "N-(4-aminophenyl)cyclopropanecarboxamide is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form N-[4-(N'-hydroxyamidino)phenyl]cyclopropanecarboxamide.", "N-[4-(N'-hydroxyamidino)phenyl]cyclopropanecarboxamide is treated with cyanogen bromide in the presence of a base such as triethylamine to form N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide." ] } | |
CAS 编号 |
848052-88-0 |
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H13N3O2/c12-10(14-16)7-3-5-9(6-4-7)13-11(15)8-1-2-8/h3-6,8,16H,1-2H2,(H2,12,14)(H,13,15) |
InChI 键 |
JHOODYBRXMCBMO-UHFFFAOYSA-N |
手性 SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)/C(=N/O)/N |
SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=NO)N |
规范 SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=NO)N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




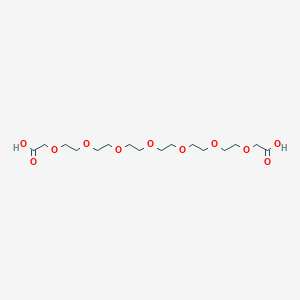
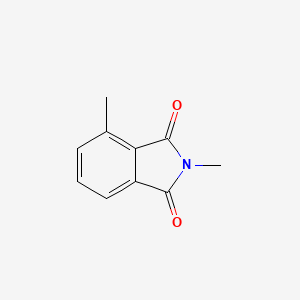

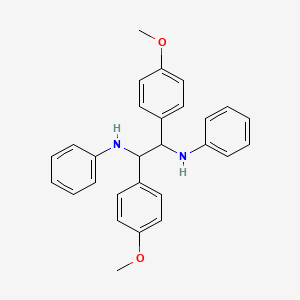

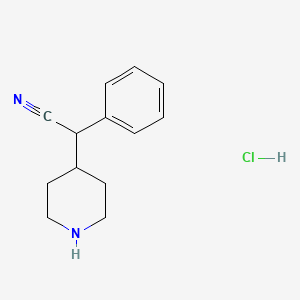
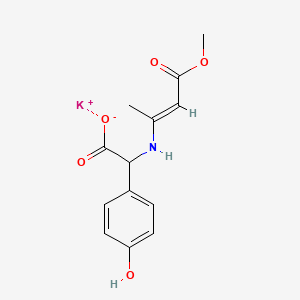

![N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine](/img/structure/B3057691.png)
